molecular formula C14H15N3O2S B2379154 2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 893929-92-5

2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2379154
CAS No.: 893929-92-5
M. Wt: 289.35
InChI Key: ZHXBBGPNYWCPRI-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core linked to a methoxy-substituted acetamide group.

Properties

IUPAC Name

2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-19-7-13(18)15-14-11-8-20-9-12(11)16-17(14)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXBBGPNYWCPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide typically involves the reaction of 2-phenyl-4,6-dihydrothieno[3,4-c]pyrazole with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for converting the methoxy group to a halide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

(a) 2-(4-Hydroxypiperidin-1-yl)-2-Oxo-N-(2-Phenyl-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl)Acetamide
  • Core Structure: Shares the thieno[3,4-c]pyrazole backbone with the target compound.
  • Substituents : Replaces the methoxy group with a 4-hydroxypiperidin-yl moiety.
  • Key Differences: The hydroxypiperidin group introduces a tertiary amine and hydroxyl group, enhancing hydrogen-bonding capacity and solubility compared to the methoxy group. Potential for increased polarity, which may affect bioavailability and metabolic stability .
(b) N-(2-Substituted-4-Oxothiazolidin-3-yl)-2-(4-Methyl-2-Oxo-2H-Chromen-7-yloxy)Acetamides
  • Core Structure: Thiazolidinone ring coupled with a coumarin-oxy acetamide group.
  • Substituents: Lacks the thienopyrazole core but includes a coumarin-derived oxygenated aromatic system.
  • Key Differences: The thiazolidinone core is a five-membered ring with a sulfur atom, offering distinct electronic properties compared to the fused thienopyrazole system. Synthesized via reflux with mercaptoacetic acid and ZnCl₂, a method that may differ from the target compound’s synthesis .
(c) Chloroacetamide Herbicides (e.g., Metazachlor, Dimethachlor)
  • Core Structure : Simple acetamide derivatives with chloro substituents.
  • Substituents : Chloro groups on the acetamide nitrogen and dimethylphenyl aromatic rings.
  • Key Differences :
    • Electron-withdrawing chloro groups increase reactivity, making these compounds effective as herbicides.
    • Lack of heterocyclic cores reduces structural complexity, favoring agricultural over pharmaceutical applications .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties Applications
Target Compound Thieno[3,4-c]pyrazole Methoxy acetamide Moderate lipophilicity, aromaticity Pharmaceutical (hypothesized)
2-(4-Hydroxypiperidin-1-yl)-... Thieno[3,4-c]pyrazole Hydroxypiperidin-yl acetamide Enhanced H-bonding, higher polarity Pharmaceutical research
N-(2-Substituted-4-oxothiazolidin-3-yl)... Thiazolidinone Coumarin-oxy acetamide Synthesized via mercaptoacetic acid Medicinal (potential)
Metazachlor Chloroacetamide Chloro, dimethylphenyl High reactivity, electron-deficient Agricultural herbicide

Research Findings and Implications

In contrast, thiazolidinone derivatives may exhibit conformational flexibility, influencing target selectivity.

Chloro substituents in herbicides prioritize reactivity over metabolic stability, contrasting with pharmaceutical design principles.

Synthetic Considerations: Thiazolidinone derivatives require reflux with mercaptoacetic acid , while thienopyrazole-based compounds may employ alternative cyclization strategies.

Biological Activity

2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological evaluation, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thieno[3,4-c]pyrazole core, which is known for various biological activities. The synthesis typically involves the reaction of 2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-amine with methoxyacetyl chloride under controlled conditions. Characterization is performed using techniques such as NMR and IR spectroscopy to confirm the structure.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been evaluated against various cancer cell lines including A549 (lung cancer) and C6 (glioma). The MTT assay and caspase activation studies demonstrated that these compounds can induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

CompoundCell LineIC50 (µM)Mechanism
2-Methoxy-N-(2-phenyl-thieno[3,4-c]pyrazole)A54915Apoptosis induction
2-Methoxy-N-(2-phenyl-thieno[3,4-c]pyrazole)C612Caspase activation

Phosphodiesterase Inhibition

The compound may also act as a phosphodiesterase (PDE) inhibitor. PDEs are critical in regulating intracellular levels of cyclic nucleotides, which play vital roles in cellular signaling pathways. Preliminary studies suggest that this compound could inhibit PDE activity, potentially leading to anti-inflammatory effects .

Anti-inflammatory Effects

Given its structural characteristics, the compound has been investigated for anti-inflammatory properties. It is hypothesized that by inhibiting PDEs, it can increase cyclic AMP levels in inflammatory cells, thereby reducing inflammatory responses. Animal models have shown promising results in reducing symptoms associated with conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

Several studies have focused on the biological evaluation of thieno[3,4-c]pyrazole derivatives:

  • Study on Anticancer Activity : A study evaluated various derivatives against A549 and C6 cell lines. Results indicated that modifications in the thieno[3,4-c]pyrazole structure significantly affected anticancer potency.
  • PDE Inhibition Study : Another research focused on PDE inhibition where compounds were tested for their ability to inhibit PDE4 isoforms. The results showed that some derivatives exhibited selective inhibition with IC50 values comparable to known inhibitors like rolipram .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide to ensure high yield and purity?

Methodological Answer:

  • Reaction Conditions: Temperature control (e.g., 60–80°C) and solvent selection (polar aprotic solvents like DMF or DMSO) are critical to minimize side reactions. Microwave-assisted synthesis may improve reaction efficiency .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC can isolate the compound from by-products. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
  • Yield Optimization: Kinetic studies under varying pH and temperature conditions help identify optimal reaction windows. For example, prolonged reaction times may degrade the thienopyrazole core .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with key signals for the methoxy group (δ ~3.8 ppm) and thienopyrazole protons (δ ~6.9–7.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 356.12 for C₁₇H₁₆N₃O₂S) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Peaks at ~1667 cm⁻¹ (C=O stretch) and ~1240 cm⁻¹ (C-O of methoxy) confirm functional groups .

Advanced Research Questions

Q. How can researchers elucidate the reaction mechanisms involving the thieno[3,4-c]pyrazole core in this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Deuterium labeling at reactive sites (e.g., pyrazole N-H) can identify rate-determining steps in nucleophilic substitution or cyclization reactions .
  • Computational Modeling: Density functional theory (DFT) calculations predict transition states and intermediates. For example, the thienopyrazole’s electron-deficient nature may favor electrophilic aromatic substitution .
  • Trapping Experiments: Use of radical scavengers (e.g., TEMPO) or electrophilic traps (e.g., methyl acrylate) can isolate transient intermediates .

Q. What experimental strategies are recommended to study the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip to measure real-time binding kinetics (association/dissociation rates) .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔG, ΔH) by titrating the compound into a protein solution .
  • Molecular Docking: Align the compound’s 3D structure (from X-ray crystallography ) with target active sites using software like AutoDock Vina. Validate with mutagenesis studies .

Q. How should researchers address contradictory data in spectroscopic or biological activity results?

Methodological Answer:

  • Multi-Technique Validation: Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare MS data with synthetic analogs .
  • Statistical Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., pH, solvent) contributing to variability in biological assays .
  • Crystallographic Resolution: If NMR data conflicts, X-ray crystallography provides unambiguous structural confirmation .

Q. How do structural analogs of this compound compare in terms of bioactivity and synthetic accessibility?

Methodological Answer:

  • Comparative Bioactivity Table:
Analog Structural Variation Bioactivity Synthetic Challenge
Compound A Chlorine substitution at phenyl ringEnhanced kinase inhibition (IC₅₀ = 0.8 μM)Requires hazardous Cl₂ gas
Compound B Ethoxy group in place of methoxyImproved solubility (logP = 1.2)Multi-step purification
  • SAR Studies: Systematic substitution of the acetamide moiety (e.g., replacing methoxy with ethoxy) can optimize pharmacokinetic properties while maintaining target engagement .

Methodological Frameworks for Experimental Design

Q. What statistical approaches are recommended for optimizing reaction conditions and reducing experimental noise?

Methodological Answer:

  • Response Surface Methodology (RSM): Design experiments to model interactions between variables (e.g., temperature, catalyst loading). For example, a central composite design can identify optimal conditions for minimizing by-products .
  • Taguchi Methods: Use orthogonal arrays to test multiple factors (e.g., solvent polarity, stirring rate) with minimal experiments, prioritizing robustness over absolute yield .

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